4-(4-Nitrobenzoyl)isoquinoline
Overview
Description
4-(4-Nitrobenzoyl)isoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. Isoquinolines are nitrogen-containing heterocyclic compounds that are considered important components of many biologically active products .
Scientific Research Applications
4-(4-Nitrobenzoyl)isoquinoline is a versatile compound with applications in various fields:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for other isoquinoline derivatives.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: It has therapeutic applications due to its potential biological effects.
Industry: The compound is used in material synthesis and catalysis.
Mechanism of Action
Future Directions
The future directions in the research of isoquinoline derivatives like 4-(4-Nitrobenzoyl)isoquinoline could involve the development of more efficient synthesis methods , exploration of their biological activities , and the design of less toxic and more potent derivatives for the treatment of various health threats .
Biochemical Analysis
Biochemical Properties
4-(4-Nitrobenzoyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound acts as an inhibitor of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound has been shown to interact with DNA topoisomerases, enzymes that play a crucial role in DNA replication and transcription
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, the compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This apoptotic effect is mediated through the intrinsic mitochondrial pathway, leading to the release of cytochrome c and the activation of downstream caspases. Furthermore, this compound has been found to inhibit cell proliferation by arresting the cell cycle at the G2/M phase . This cell cycle arrest is associated with the downregulation of cyclin-dependent kinases and the upregulation of cell cycle inhibitors. The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity and altering the metabolism of various substrates . Additionally, this compound interacts with the DNA-binding domains of topoisomerases, preventing them from relieving torsional stress during DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells. The compound also modulates gene expression by affecting transcription factors and epigenetic regulators, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, reducing its efficacy. In in vitro studies, this compound has demonstrated sustained inhibitory effects on cell proliferation and apoptosis induction over extended periods . In in vivo studies, the compound has shown consistent anticancer activity, with long-term administration leading to significant tumor regression in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . The compound has a narrow therapeutic window, and careful dose optimization is required to achieve the desired therapeutic effects while minimizing toxicity. Threshold effects have been observed, where doses below a certain level do not produce significant anticancer activity, highlighting the importance of dose-response studies in preclinical research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolism, where it is oxidized to form reactive intermediates. These intermediates can further undergo phase II metabolism, involving conjugation reactions with glutathione, glucuronic acid, or sulfate . The metabolic pathways of this compound are crucial for its detoxification and elimination from the body. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is influenced by its lipophilicity and affinity for specific binding sites, affecting its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with various cytoplasmic proteins and enzymes, influencing cellular metabolism and signaling pathways . In the nucleus, the compound binds to DNA and nuclear proteins, affecting gene expression and DNA processes . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications, which direct it to its functional sites within the cell .
Preparation Methods
The preparation of 4-(4-Nitrobenzoyl)isoquinoline can be achieved through various synthetic routes. One common method involves the use of aryne intermediates in an aza Diels–Alder reaction with 1,2,4-triazines as dienes . This reaction typically takes place in anhydrous toluene at elevated temperatures under an inert atmosphere. Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .
Chemical Reactions Analysis
4-(4-Nitrobenzoyl)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, such as bromination, to form derivatives like 4-bromo-isoquinoline.
Common reagents used in these reactions include bromine for bromination and reducing agents like hydrogen or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-(4-Nitrobenzoyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
Isoquinoline: A simpler structure with similar aromatic properties.
Quinoline: Another nitrogen-containing heterocyclic compound with a fused benzene and pyridine ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
isoquinolin-4-yl-(4-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-16(11-5-7-13(8-6-11)18(20)21)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXLAFAJNPKRIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278410 | |
Record name | 4-Isoquinolinyl(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401278410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-65-8 | |
Record name | 4-Isoquinolinyl(4-nitrophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isoquinolinyl(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401278410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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